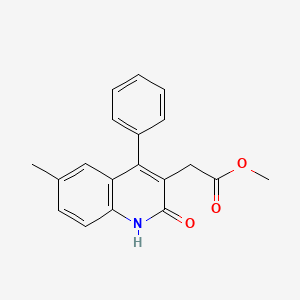![molecular formula C15H15N5O2S B5808992 N-[2-(2-ethyl-2H-tetrazol-5-yl)phenyl]benzenesulfonamide](/img/structure/B5808992.png)
N-[2-(2-ethyl-2H-tetrazol-5-yl)phenyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-ethyl-2H-tetrazol-5-yl)phenyl]benzenesulfonamide, commonly known as ETS, is a chemical compound that has gained significant attention in the field of scientific research. ETS is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
ETS exerts its therapeutic effects by inhibiting the activity of carbonic anhydrase (CA), an enzyme that plays a crucial role in various physiological processes. ETS binds to the active site of CA, inhibiting its activity and leading to a decrease in the production of bicarbonate ions. This, in turn, leads to a decrease in the pH of the extracellular environment, which can have various effects on cellular processes.
Biochemical and Physiological Effects:
ETS has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and cardioprotective effects. ETS has been demonstrated to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, ETS has been shown to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation. Moreover, ETS has been shown to reduce oxidative stress and improve cardiac function.
Vorteile Und Einschränkungen Für Laborexperimente
ETS has several advantages for lab experiments, including its high potency and selectivity for CA inhibition. Additionally, ETS has been shown to have low toxicity, making it a safe compound for use in lab experiments. However, one limitation of ETS is its poor solubility in water, which can make it challenging to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of ETS. One potential application of ETS is in the treatment of cancer, where it has shown promising anti-cancer activity. Additionally, ETS may have potential therapeutic applications in other diseases, such as inflammation and cardiovascular diseases. Moreover, future studies could focus on developing more soluble forms of ETS to overcome its limitations in lab experiments. Finally, further research could investigate the potential side effects of ETS and its long-term safety in humans.
Conclusion:
In conclusion, ETS is a sulfonamide derivative that has gained significant attention in the field of scientific research. ETS has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. ETS exerts its therapeutic effects by inhibiting the activity of carbonic anhydrase, leading to various biochemical and physiological effects. ETS has several advantages for lab experiments, including its high potency and selectivity for CA inhibition. However, ETS has limitations in lab experiments due to its poor solubility in water. Overall, ETS has promising potential as a therapeutic agent for various diseases, and further research is needed to fully understand its therapeutic effects and potential side effects.
Synthesemethoden
The synthesis of ETS involves the reaction of 2-ethyl-2H-tetrazole-5-amine with 4-bromo-N-phenylbenzenesulfonamide in the presence of a base. This reaction leads to the formation of ETS as a white solid with a melting point of 220-222°C.
Wissenschaftliche Forschungsanwendungen
ETS has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. ETS has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, ETS has been demonstrated to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, ETS has been shown to have cardioprotective effects by reducing oxidative stress and improving cardiac function.
Eigenschaften
IUPAC Name |
N-[2-(2-ethyltetrazol-5-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-2-20-17-15(16-19-20)13-10-6-7-11-14(13)18-23(21,22)12-8-4-3-5-9-12/h3-11,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJBRAFTRVUWSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-2-hydroxybenzoic acid](/img/structure/B5808914.png)

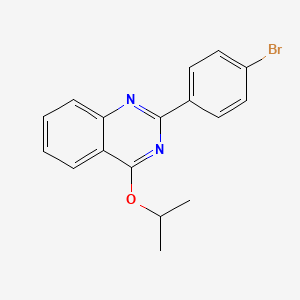
![N-(4-ethylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5808932.png)
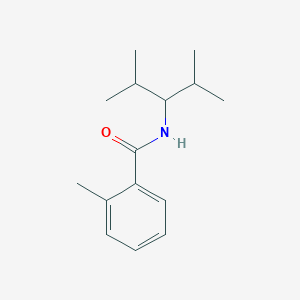
![1-[3-(4-bromophenyl)acryloyl]-4-ethylpiperazine](/img/structure/B5808936.png)


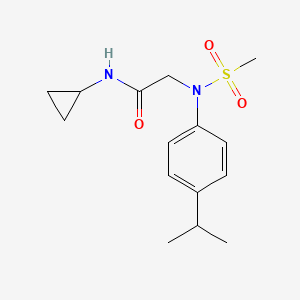
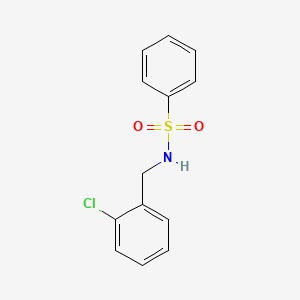
![N-(3-chloro-4-fluorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5808978.png)

